1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)- 1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-
Brand Name: Vulcanchem
CAS No.: 102071-87-4
VCID: VC20804738
InChI: InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3
SMILES: CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2
Molecular Formula: C18H26N2O3
Molecular Weight: 318.4 g/mol

1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)-

CAS No.: 102071-87-4

Cat. No.: VC20804738

Molecular Formula: C18H26N2O3

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

1-Propanone, 3-[[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amino]-1-(2-methyl-1-piperidinyl)- - 102071-87-4

Specification

CAS No. 102071-87-4
Molecular Formula C18H26N2O3
Molecular Weight 318.4 g/mol
IUPAC Name 3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one
Standard InChI InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3
Standard InChI Key ZHNLBPRYSWJOSV-UHFFFAOYSA-N
SMILES CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2
Canonical SMILES CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator